molecular formula C16H14N8O2 B10900321 N-(5-methyl-1,2-oxazol-3-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide

N-(5-methyl-1,2-oxazol-3-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10900321
M. Wt: 350.33 g/mol
InChI Key: DUKYFSKTNHIAGW-UHFFFAOYSA-N
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Description

N~3~-(5-METHYL-3-ISOXAZOLYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features multiple functional groups, including an isoxazole ring, a tetrazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(5-METHYL-3-ISOXAZOLYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the individual ring systems, followed by their sequential coupling under specific reaction conditions. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques, advanced purification methods such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~3~-(5-METHYL-3-ISOXAZOLYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N3-(5-METHYL-3-ISOXAZOLYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the tetrazole ring.

    1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the isoxazole ring.

    N~3~-(5-METHYL-3-ISOXAZOLYL)-1-[(5-PHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the tetrazole ring.

Uniqueness

The uniqueness of N3-(5-METHYL-3-ISOXAZOLYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of multiple ring systems, which can confer unique chemical and biological properties

Properties

Molecular Formula

C16H14N8O2

Molecular Weight

350.33 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-[(5-phenyltetrazol-2-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C16H14N8O2/c1-11-9-14(21-26-11)17-16(25)13-7-8-23(19-13)10-24-20-15(18-22-24)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,21,25)

InChI Key

DUKYFSKTNHIAGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN(C=C2)CN3N=C(N=N3)C4=CC=CC=C4

Origin of Product

United States

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